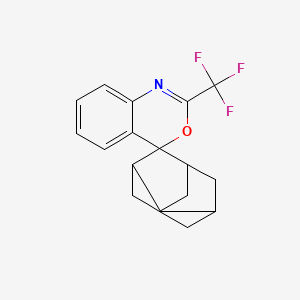

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a complex organic compound characterized by its unique spiro structure, which includes an adamantyl group and a trifluoromethyl group attached to a benzoxazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of adamantane with trifluoroacetic acid in the presence of a catalyst to introduce the trifluoromethyl group. This is followed by a Friedel-Crafts alkylation to attach the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the benzoxazine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Applications De Recherche Scientifique

Inhibition of SHP2 Activity

One of the primary applications of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is its role as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is implicated in several signaling pathways that are crucial for tumor cell proliferation and survival, including the RTK/Ras/MAPK and PI3K/Akt pathways. The inhibition of SHP2 can potentially reverse immunosuppression in the tumor microenvironment, making it a target for cancer therapies aimed at enhancing T cell activation against tumors .

Antitumor Activity

Research indicates that compounds like this compound exhibit significant antitumor activity. This is particularly relevant for cancers where SHP2 plays a critical role in tumorigenesis. The compound's ability to inhibit SHP2 could lead to reduced tumor growth and improved patient outcomes in various malignancies such as melanoma, lung cancer, and breast cancer .

Potential in Immunotherapy

Given its mechanism of action, this compound may also find applications in immunotherapy. By targeting SHP2, it could enhance the efficacy of existing immunotherapeutic strategies by promoting T cell activation and function against tumors . This aligns with current trends in cancer treatment that focus on harnessing the immune system to combat cancer.

Case Study 1: Inhibition of Tumor Cell Signaling

In a study examining various SHP2 inhibitors, this compound was highlighted for its potent inhibitory effects on tumor cell signaling pathways. The compound demonstrated an ability to decrease cell proliferation in vitro and showed promise in vivo as part of a combination therapy with other anticancer agents. These findings suggest its potential as a valuable addition to cancer treatment regimens targeting resistant tumors .

Case Study 2: Enhancing T Cell Responses

Another investigation focused on the immunomodulatory effects of this compound. Researchers found that treatment with this compound led to enhanced T cell responses in preclinical models. The study emphasized its role in overcoming PD-1 mediated immunosuppression, providing a dual benefit of direct antitumor activity and improved immune response .

Comparative Data Table

| Application | Mechanism | Target Disease | Outcome |

|---|---|---|---|

| Inhibition of SHP2 Activity | Blocks SHP2 catalytic activity | Various cancers | Reduced tumor growth |

| Antitumor Activity | Disruption of oncogenic signaling pathways | Melanoma, lung cancer | Decreased cell proliferation |

| Immunotherapy Enhancement | Promotes T cell activation | Solid tumors | Improved immune response |

Mécanisme D'action

The mechanism of action of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The adamantyl group provides structural stability, making the compound resistant to metabolic degradation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazole

- 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzothiazine

- 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzimidazole

Uniqueness

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is unique due to its combination of a trifluoromethyl group and an adamantyl group within a spiro structure. This combination imparts unique physicochemical properties, such as high stability and lipophilicity, which are not commonly found in other similar compounds .

Activité Biologique

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spiro structure that incorporates a benzoxazine moiety along with a trifluoromethyl group. Its unique configuration contributes to its biological properties, making it a subject of research in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The benzoxazine core may facilitate interactions with enzymes or receptors involved in critical biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, an IC50 value was reported in the low micromolar range against breast cancer cells.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains.

- Neuroprotective Effects : Some studies indicate that it may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antitumor Efficacy :

- Antimicrobial Activity :

- Neuroprotection :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO/c19-18(20,21)16-22-15-4-2-1-3-14(15)17(23-16)12-6-10-5-11(8-12)9-13(17)7-10/h1-4,10-13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLOOGYFJZYLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C(O4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.